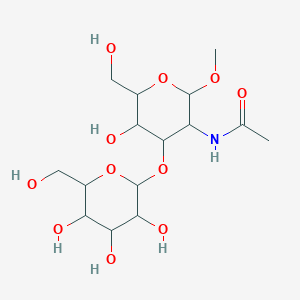

Galbeta1,3GalNAcalpha-O-Me

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

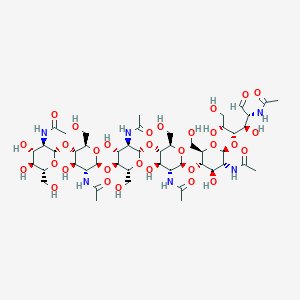

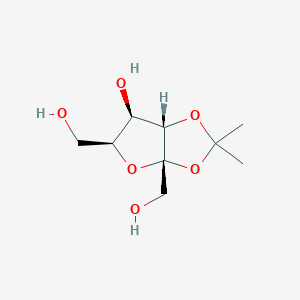

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is a complex carbohydrate derivative. This compound is characterized by multiple hydroxyl groups and a methoxy group attached to a carbohydrate backbone, making it a significant molecule in various biochemical and industrial applications.

Wissenschaftliche Forschungsanwendungen

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide has several scientific research applications:

Wirkmechanismus

Target of Action

The primary target of Galbeta1,3GalNAcalpha-O-Me, also known as the α-gal epitope, is the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) found in non-primate mammals, lemurs, and New-World monkeys . This enzyme plays a crucial role in the synthesis of the α-gal epitope . The compound also has a high affinity for the tumor-associated T-antigen disaccharide, making it relevant for many O-linked glycopeptide structures .

Mode of Action

The α-gal epitope interacts with the natural anti-Gal antibody produced by humans, apes, and Old-World monkeys . This interaction leads to a variety of immune responses, including the activation of the complement system, recruitment of antigen-presenting cells (APCs), and conversion of macrophages into pro-reparative macrophages .

Biochemical Pathways

The α-gal epitope is synthesized by the α1,3GT enzyme, which links galactose to Galβ1-4GlcNAc-R . This process is part of the broader glycosylation pathway, which plays a key role in various biological functions, including cell-cell adhesion, immune response, and protein folding .

Result of Action

The interaction between the α-gal epitope and the anti-Gal antibody triggers several beneficial immune responses. These include the destruction of pathogens, recruitment of APCs, and activation of macrophages into a pro-reparative state . This interaction can also lead to hyperacute rejection when organs from non-primate mammals are transplanted into humans or Old-World monkeys .

Biochemische Analyse

Biochemical Properties

The Galbeta1,3GalNAcalpha-O-Me molecule interacts with several enzymes and proteins. It is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) in non-primate mammals, lemurs, and New-World monkeys . The interactions of this compound with these biomolecules are crucial for its function and role in biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to stimulate proliferation in human colon cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the formation of α-gal epitopes on molecules, pathogens, cells, or nanoparticles, which can be harnessed for the development of novel immunotherapies .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that terminal galactosylation is sensitive to media feeding times and intracellular nucleotide sugar pools . Over time, an increased production of single and double galactose-occupied glycoforms has been observed under glucose-starved fed-batch cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the context of α-gal therapies, the efficacy and safety of these therapies were demonstrated in transgenic mice and pigs lacking α-gal epitopes and producing anti-Gal .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT), which links galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of protecting groups such as benzyl or silyl ethers to prevent unwanted reactions at specific hydroxyl sites .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

- N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Uniqueness

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities.

Eigenschaften

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394767 |

Source

|

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100836-88-2 |

Source

|

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.